molecular formula C31H38Br2ClN3O3 B12942795 (R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12942795
M. Wt: 695.9 g/mol
InChI Key: RMGMZHYJLCICSR-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including halogens, piperidine rings, and a benzo[5,6]cyclohepta[1,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, including halogenation, cyclization, and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-efficiency catalysts and automated control systems, would be essential to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its halogenated structure could enhance binding affinity and specificity.

Medicine

In medicinal chemistry, ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, such as agrochemicals or materials with specific properties. Its complex structure might impart unique characteristics to the final products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s halogenated and piperidine-containing structure might enhance its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate: This compound itself.

    ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate analogs: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate lies in its specific combination of functional groups and structural features. This combination might confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H38Br2ClN3O3

Molecular Weight

695.9 g/mol

IUPAC Name

tert-butyl 4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C31H38Br2ClN3O3/c1-31(2,3)40-30(39)37-10-6-19(7-11-37)14-26(38)36-12-8-20(9-13-36)28-27-21(16-24(34)17-25(27)33)4-5-22-15-23(32)18-35-29(22)28/h15-20,28H,4-14H2,1-3H3/t28-/m1/s1

InChI Key

RMGMZHYJLCICSR-MUUNZHRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.